molecular formula C15H18N2O5 B1251750 Brachystemidine A

Brachystemidine A

货号: B1251750
分子量: 306.31 g/mol
InChI 键: BPMLAWBYBLOCCU-KZUDCZAMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Brachystemidine A is a pyrrole alkaloid isolated from the roots of Brachystemma calycinum, a plant used in traditional medicine. Its molecular formula is C₁₅H₁₈N₂O₅ (molecular weight: 306.31 g/mol), and its structure includes a pyrrole core with methoxy, carbonyl, and ester functional groups .

属性

分子式

C15H18N2O5

分子量

306.31 g/mol

IUPAC 名称

[(5S)-5-(2-methoxy-5-oxopyrrolidin-1-yl)-2,5-dihydrofuran-3-yl]methyl 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H18N2O5/c1-20-13-5-4-12(18)17(13)14-7-10(8-21-14)9-22-15(19)11-3-2-6-16-11/h2-3,6-7,13-14,16H,4-5,8-9H2,1H3/t13?,14-/m0/s1

InChI 键

BPMLAWBYBLOCCU-KZUDCZAMSA-N

手性 SMILES

COC1CCC(=O)N1[C@@H]2C=C(CO2)COC(=O)C3=CC=CN3

规范 SMILES

COC1CCC(=O)N1C2C=C(CO2)COC(=O)C3=CC=CN3

产品来源

United States

相似化合物的比较

Structural Features and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Source (Yield)
This compound C₁₅H₁₈N₂O₅ 306.31 Pyrrole core, methoxy, ester groups B. calycinum root (N/A)
Brachystemidine B C₁₅H₁₈N₂O₅ 306.32 Similar to A but with altered stereochemistry B. calycinum root (0.000005% dw)
Brachystemidine C C₁₅H₁₈N₂O₆ 322.31 Additional hydroxyl group compared to B B. calycinum root (N/A)
Brachystemidine D C₁₄H₁₆N₂O₅ 292.29 Smaller backbone, lacks methyl group B. calycinum root (0.000004% dw)
Brachystemidine E C₁₄H₁₆N₂O₆ 308.29 Hydroxyl and methoxy modifications B. calycinum root (0.000008% dw)
Brachystemidine G N/A N/A Dimeric monoterpenoid indole alkaloid B. calycinum root

Pharmacological Activities

  • Brachystemidines A–E: No direct bioactivity data are reported in the provided evidence. Their structural complexity and low natural yields (e.g., 0.000004–0.000008% dry weight) suggest challenges in pharmacological evaluation .

Metabolic and Functional Roles

  • This compound’s pyrrole structure distinguishes it from other Brachystemidines, which primarily feature indole or modified ester groups. Pyrrole alkaloids are known for diverse bioactivities (e.g., antimicrobial, anti-inflammatory), but this compound’s functional relevance remains speculative .

Discussion of Structural-Activity Relationships (SAR)

  • Hydroxylation : Brachystemidine C (with an extra hydroxyl group) may exhibit enhanced solubility or altered receptor binding compared to Brachystemidine B, though empirical data are lacking .
  • Backbone Simplification: Brachystemidine D’s smaller structure (C₁₄ vs.
  • Dimeric Structures : Brachystemidine G’s dimeric architecture may contribute to its cytotoxicity, a trait observed in other dimeric alkaloids like vinblastine .

常见问题

Q. What spectroscopic methods are essential for characterizing Brachystemidine A’s molecular structure?

To elucidate the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, and HMBC), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. These techniques help confirm the compound’s stereochemistry, functional groups, and molecular formula. Detailed experimental protocols must be documented to ensure reproducibility, including solvent systems, calibration standards, and spectral acquisition parameters .

Q. How can researchers optimize extraction protocols for this compound given its low natural abundance?

this compound’s low yield in Brachystemma calycinum (e.g., 0.00002% dw for Brachystemidine C ) necessitates optimized extraction strategies. Methods include:

  • Solvent selection : Use polar solvents (e.g., methanol, ethanol) for initial extraction, followed by fractionation with dichloromethane or ethyl acetate.
  • Chromatographic purification : Employ flash chromatography or preparative HPLC with C18 columns.
  • Yield tracking : Quantify intermediates via LC-MS to identify loss points. Document batch-to-batch variability and validate protocols using spiked samples .

Q. What chromatographic techniques are recommended for purity assessment of this compound?

Purity validation requires orthogonal methods:

  • HPLC-DAD/UV : Use gradient elution with acetonitrile-water (0.1% formic acid) on a C18 column.
  • LC-MS/MS : Confirm molecular ion peaks and rule out co-eluting impurities.
  • TLC : Preliminary checks with silica gel plates and UV/chemical visualization. Report retention times, mobile phases, and detection limits to meet reproducibility standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from:

  • Experimental variables : Differences in cell lines (e.g., HUVEC vs. cancer models ), solvent carriers (DMSO vs. ethanol), or assay endpoints (ROS inhibition vs. apoptosis).
  • Compound stability : Test degradation under assay conditions (pH, temperature). Address contradictions via:
  • Dose-response validation : Use 8–10 concentration points to identify biphasic effects.
  • Comparative studies : Replicate assays across independent labs with standardized protocols .

Q. What strategies mitigate batch-to-batch variability in this compound isolation?

Variability can be minimized through:

  • Standardized plant sourcing : Use authenticated Brachystemma calycinum specimens from verified geographical regions.
  • Process controls : Monitor extraction parameters (time, temperature, solvent ratios) using design-of-experiment (DoE) frameworks.
  • Metabolomic profiling : Compare NMR or LC-MS fingerprints of extracts to identify confounding metabolites .

Q. How to validate target engagement of this compound in proposed signaling pathways?

Confirm mechanism-of-action using:

  • Surface plasmon resonance (SPR) : Direct binding assays with purified targets (e.g., kinases, receptors).
  • CRISPR/Cas9 knockout models : Assess phenotype rescue in target-deficient cell lines.
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment. Cross-validate findings with pharmacological inhibitors or siRNA knockdowns .

Methodological Considerations

  • Data Reproducibility : Follow guidelines for detailed experimental reporting (e.g., solvent purity, instrument models, statistical tests) to enable replication .
  • Ethical Compliance : For in vitro studies, adhere to cell line authentication and mycoplasma testing standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brachystemidine A
Reactant of Route 2
Reactant of Route 2
Brachystemidine A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。